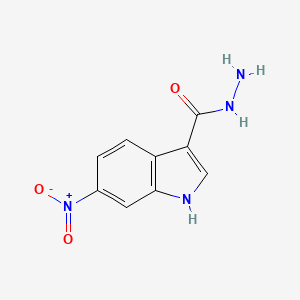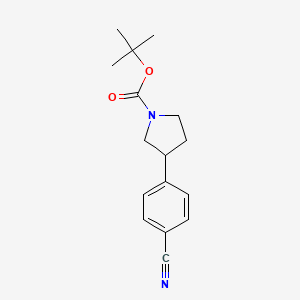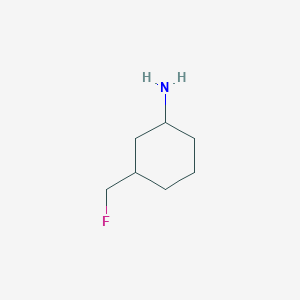
3-(Fluoromethyl)cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Fluoromethyl)cyclohexanamine is an organic compound that belongs to the class of cyclohexylamines It is characterized by the presence of a fluoromethyl group attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)cyclohexanamine typically involves the introduction of a fluoromethyl group into the cyclohexane ring. One common method is the fluoromethylation of cyclohexanamine using fluoroiodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under mild conditions, often using a solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
化学反応の分析
Types of Reactions
3-(Fluoromethyl)cyclohexanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the fluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amines.
科学的研究の応用
3-(Fluoromethyl)cyclohexanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-(Fluoromethyl)cyclohexanamine involves its interaction with specific molecular targets. The fluoromethyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects.
類似化合物との比較
Similar Compounds
Cyclohexylamine: A simpler analog without the fluoromethyl group.
3-(Trifluoromethyl)cyclohexanamine: Contains a trifluoromethyl group instead of a fluoromethyl group.
2-Aminocyclohexanol: Contains a hydroxyl group instead of a fluoromethyl group.
Uniqueness
3-(Fluoromethyl)cyclohexanamine is unique due to the presence of the fluoromethyl group, which can significantly alter its chemical and biological properties compared to its analogs. This modification can enhance its stability, lipophilicity, and interaction with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C7H14FN |
|---|---|
分子量 |
131.19 g/mol |
IUPAC名 |
3-(fluoromethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C7H14FN/c8-5-6-2-1-3-7(9)4-6/h6-7H,1-5,9H2 |
InChIキー |
HGEHSMACWGLPSG-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC(C1)N)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-1-[(R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-butenol](/img/structure/B13687679.png)
![Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate](/img/structure/B13687699.png)


![8-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13687710.png)
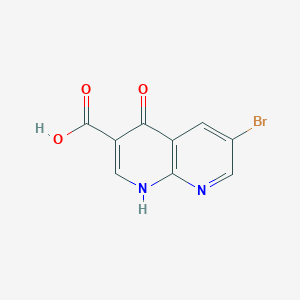
![[4-(3,4-Dichlorobenzyloxy)phenyl]-hydroxy-acetic acid methyl ester](/img/structure/B13687737.png)

![2-Aminopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13687754.png)
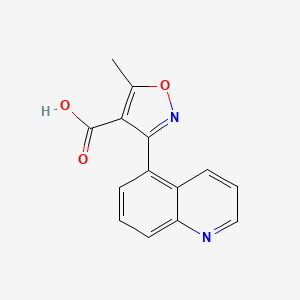
![(5S,8S,10aR)-3-[(Benzyloxy)carbonyl]-5-(Boc-amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic Acid](/img/structure/B13687772.png)
